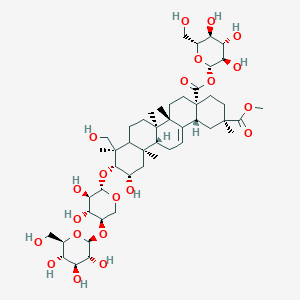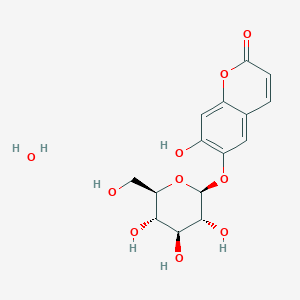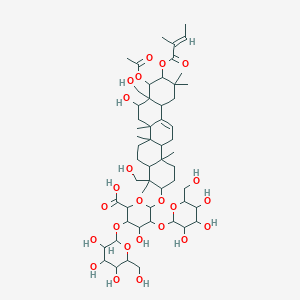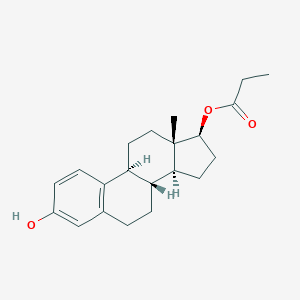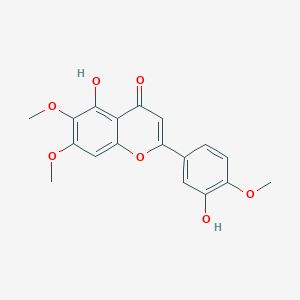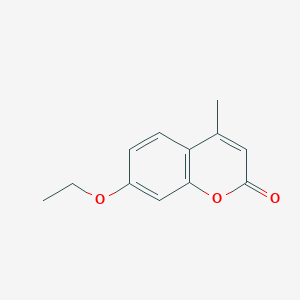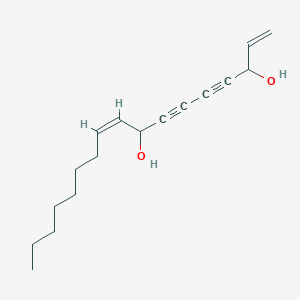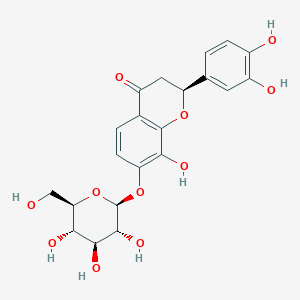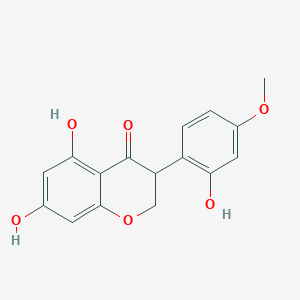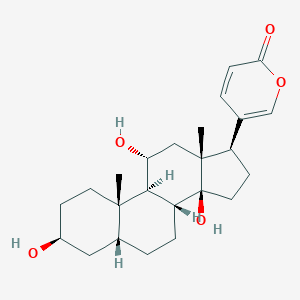
蟾蜍毒素
描述
Gamabufotalin (also known as Gamabufagin) is a major bufadienolide of Chansu, a traditional Chinese medicine derived from toad venom . It has been widely used in cancer research due to its stability and low toxicity . It is a main active compound that strongly inhibits cancer cell growth and inflammatory response .
Molecular Structure Analysis
The molecular formula of Gamabufotalin is C24H34O5 . The structure of Gamabufotalin strongly affects its binding with Human Serum Albumin (HSA), and the presence of hydroxyl (OH) or acetoxy (OAc) groups at certain positions improves the drug association with key amino acid residues .
Chemical Reactions Analysis
Gamabufotalin undergoes various metabolic reactions in human liver microsomes. Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides in human liver microsomes . CYP3A4 was found to be the major metabolic enzyme and CYP2D6 only mediated the dehydrogenation reaction .
Physical And Chemical Properties Analysis
Gamabufotalin is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its density is predicted to be 1.289±0.06 g/cm3, with a melting point of 254°C and a predicted boiling point of 595.8±50.0°C .
科学研究应用
Cancer Therapy
Gamabufotalin has shown potential in cancer therapy due to its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells. It can induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising compound for cancer treatment .
Anti-Angiogenesis
This compound also inhibits angiogenesis, which is the formation of new blood vessels. By affecting vascular endothelial growth factor (VEGF) signaling pathways, Gamabufotalin can suppress the growth and spread of tumors .
Anti-Inflammatory Response
Gamabufotalin has been observed to strongly inhibit inflammatory responses, which is beneficial in reducing inflammation-associated pathological conditions .
COX-2 Suppression
It suppresses cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain, suggesting its potential use in pain management and anti-inflammatory therapies .
Osteoclastogenesis Inhibition
The compound inhibits osteoclastogenesis, which is the process of bone resorption by osteoclasts. This indicates its potential application in treating bone disorders such as osteoporosis .
作用机制
- COX-2 plays a role in promoting tumor growth, angiogenesis, and metastasis in various cancers, including lung cancer .
- By inhibiting NF-κB activation, Gamabufotalin impacts downstream genes involved in tumor progression .
- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) contribute to its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
属性
IUPAC Name |
5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOAVOGWSPEF-KJRPADTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878664 | |
| Record name | Gamabufotalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gamabufotalin | |
CAS RN |
465-11-2 | |
| Record name | Gamabufotalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamabufotalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gamabufotalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gamabufotalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GAMABUFOTALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, gamabufotalin induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]
ANone: Yes, gamabufotalin demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.
ANone: Gamabufotalin has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []
ANone: Gamabufotalin's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of gamabufotalin with target proteins. For example, molecular docking studies revealed that gamabufotalin interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []
ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in gamabufotalin, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []
ANone: Research suggests that after oral administration of cinobufacini capsules (containing gamabufotalin), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including gamabufotalin, are metabolized in the liver. []
ANone: Studies demonstrate that gamabufotalin exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]
ANone: Gamabufotalin exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []
ANone: The efficacy of gamabufotalin has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []
ANone: While gamabufotalin shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.
ANone: Research explores the use of nanomedicine for targeted delivery of gamabufotalin in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with gamabufotalin and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.
ANone: Various analytical techniques are employed to characterize and quantify gamabufotalin, including:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of gamabufotalin in toad venom and pharmaceutical preparations. [, , , , , , , ]
- Thin-Layer Chromatography (TLC): Used for initial separation and identification of gamabufotalin. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of gamabufotalin and its metabolites. [, , , , ]
- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []
ANone: Developed HPLC methods for gamabufotalin quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]
ANone: Quality control of gamabufotalin in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:
- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []
- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]
- Quantitative Analysis: Employing validated HPLC methods to determine the content of gamabufotalin and other active bufadienolides. [, , ]
ANone: Gamabufotalin research benefits from various disciplines, including:
- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]
- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]
- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []
- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




